3,6-Dichloro-2-(difluoromethoxy)aniline
Overview
Description
3,6-Dichloro-2-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups
Preparation Methods
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)aniline typically involves the reaction of 3,6-dichloroaniline with difluoromethoxy reagents under specific conditions. One common method includes the use of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane in the presence of a base such as sodium hydrogen carbonate and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate . The reaction is carried out in a solvent mixture of tert-butylmethyl ether and water .
Chemical Reactions Analysis
3,6-Dichloro-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
3,6-Dichloro-2-(difluoromethoxy)aniline can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: Lacks the chlorine substituents, which may result in different chemical reactivity and biological activity.
3,5-Dichloro-4-(difluoromethoxy)aniline: Similar structure but with different positions of chlorine atoms, affecting its properties and applications.
3,4-Dichloroaniline: Lacks the difluoromethoxy group, which may influence its chemical behavior and uses.
Properties
IUPAC Name |
3,6-dichloro-2-(difluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(9)6(5(3)12)13-7(10)11/h1-2,7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJODYYKFBHFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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